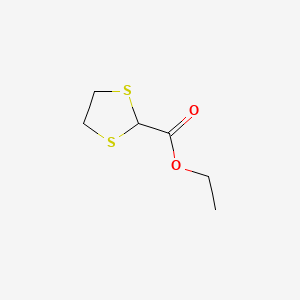

Ethyl 1,3-dithiolane-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,3-dithiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S2/c1-2-8-5(7)6-9-3-4-10-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCSHTHLIQOHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1SCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174426 | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a strong offensive odor; [Alfa Aesar MSDS] | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20461-99-8 | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1,3-DITHIOLANE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP3BM93ES6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 1,3-Dithiolane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 1,3-dithiolane-2-carboxylate. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physical and chemical characteristics, spectroscopic data, synthesis, and reactivity, presented in a clear and accessible format.

Chemical and Physical Properties

This compound is a versatile intermediate in organic synthesis, recognized for its dithiolane ring structure which imparts unique reactivity.[1] It is a colorless to slightly yellow liquid with a strong, offensive odor.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂S₂ | [2][3] |

| Molecular Weight | 178.27 g/mol | [3] |

| CAS Number | 20461-99-8 | [2] |

| Appearance | Colorless to slightly yellow clear liquid | |

| Odor | Strong, offensive | [2] |

| Density | 1.249 g/mL at 25 °C | |

| Boiling Point | 85 °C at 0.1 mmHg | |

| Refractive Index | n20/D 1.539 | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons of the dithiolane ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the dithiolane ring.

While specific peak assignments can vary slightly depending on the solvent and instrument, typical chemical shifts can be predicted based on the structure. Public databases like PubChem provide access to experimental NMR spectra for this compound.[2]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups.

-

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an ester.

-

C-O Stretch: A band corresponding to the C-O single bond of the ester will also be present.

-

C-S Stretch: Absorptions related to the C-S bonds of the dithiolane ring are also expected, typically in the fingerprint region.

Experimental IR spectra are available in the NIST WebBook and other spectral databases.

Synthesis

The synthesis of this compound is typically achieved through the thioacetalization of an appropriate carbonyl compound, in this case, a derivative of glyoxylic acid. A general and plausible experimental protocol is described below.

3.1. Experimental Protocol: Synthesis of this compound

This procedure is based on the common method of forming 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol, often catalyzed by a Lewis acid.[4]

Materials:

-

Ethyl glyoxylate (or its diethyl acetal, ethyl diethoxyacetate)

-

1,2-Ethanedithiol

-

A Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), or a solid-supported acid catalyst)

-

Anhydrous solvent (e.g., dichloromethane (DCM), chloroform (CHCl₃), or toluene)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of ethyl glyoxylate (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol (1.0-1.2 equivalents).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add the Lewis acid catalyst (catalytic amount, e.g., 0.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography (TLC)).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can then be purified by vacuum distillation or column chromatography.

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the dithiolane ring.

4.1. Deprotonation and Alkylation

The proton at the C2 position of the dithiolane ring is acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a stabilized carbanion (an enolate equivalent). This nucleophilic species can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. This reactivity makes it a useful synthon for the introduction of a masked carbonyl group.

4.2. Deprotection

The dithiolane group can be cleaved under various conditions to regenerate the carbonyl functionality. This deprotection is often carried out using reagents like mercury(II) chloride, N-bromosuccinimide (NBS), or other oxidizing agents. The stability of the dithiolane group to both acidic and basic conditions makes it an excellent protecting group for carbonyls.

4.3. Applications in Drug Development

The 1,3-dithiolane scaffold is present in a number of biologically active molecules and has been explored in drug design.[1] Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a compound. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents that feature this heterocyclic system.

Purification

Purification of this compound is typically performed by vacuum distillation, taking advantage of its relatively high boiling point at reduced pressure. For smaller scales or for the removal of non-volatile impurities, column chromatography on silica gel is an effective method. A typical eluent system for column chromatography would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio would be determined by TLC analysis.

5.1. Experimental Protocol: Column Chromatography Purification

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvents: Hexane and Ethyl Acetate

-

TLC plates, developing chamber, and UV lamp

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. For more specific applications and detailed experimental conditions, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Structure and Bonding of Ethyl 1,3-dithiolane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,3-dithiolane-2-carboxylate is a versatile heterocyclic compound with significant applications in organic synthesis, particularly as a key intermediate in the preparation of complex molecules and as a protecting group for carbonyl functionalities. This technical guide provides a comprehensive overview of the structure and bonding of this compound, including its molecular structure, spectroscopic properties, and a detailed experimental protocol for its synthesis. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Bonding

This compound, with the chemical formula C₆H₁₀O₂S₂, possesses a five-membered dithiolane ring attached to an ethyl carboxylate group at the C2 position. The dithiolane ring is a saturated heterocycle containing two sulfur atoms at positions 1 and 3. This structural motif imparts unique chemical properties to the molecule, making it a valuable building block in synthetic chemistry.

General Molecular Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Carboethoxy-1,3-dithiolane, Ethyl glyoxylate ethylene dithioacetal |

| CAS Number | 20461-99-8 |

| Molecular Formula | C₆H₁₀O₂S₂ |

| Molecular Weight | 178.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

Bond Lengths and Angles

| Bond/Angle | Type | Predicted/Standard Value |

| C-S | Dithiolane Ring | ~ 1.82 Å |

| C-C | Dithiolane Ring | ~ 1.54 Å |

| C-H | Dithiolane Ring | ~ 1.09 Å |

| C=O | Carbonyl | ~ 1.21 Å |

| C-O | Ester | ~ 1.34 Å |

| O-C | Ester | ~ 1.45 Å |

| C-C | Ethyl | ~ 1.53 Å |

| C-H | Ethyl | ~ 1.09 Å |

| ∠ CSC | Dithiolane Ring | ~ 96° |

| ∠ SCC | Dithiolane Ring | ~ 105° |

| ∠ O=C-O | Ester | ~ 125° |

| ∠ C-O-C | Ester | ~ 117° |

Note: Values for the dithiolane ring are based on computational studies of 1,3-dithiolane and may vary slightly in the substituted molecule. Values for the ethyl carboxylate group are standard bond lengths and angles.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. While experimental spectra are available in specialized databases, detailed peak assignments are provided here based on predictive models and typical values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a useful reference for the identification and structural elucidation of the molecule.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.75 | s | 1H | H-2 (dithiolane) |

| ~ 4.20 | q | 2H | -O-CH₂ -CH₃ |

| ~ 3.30 | m | 4H | -S-CH₂ -CH₂ -S- |

| ~ 1.28 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | C =O (ester) |

| ~ 62 | -O-CH₂ -CH₃ |

| ~ 55 | C -2 (dithiolane) |

| ~ 39 | -S-CH₂ -CH₂ -S- |

| ~ 14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1250-1000 | Strong | C-O stretch (ester) |

| ~ 700-600 | Medium | C-S stretch |

Experimental Protocols

Synthesis of this compound

This protocol describes a general and widely applicable method for the synthesis of 1,3-dithiolanes from a carbonyl compound, in this case, ethyl glyoxylate, and 1,2-ethanedithiol.

Materials:

-

Ethyl glyoxylate (1.0 eq)

-

1,2-Ethanedithiol (1.1 eq)

-

Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of ethyl glyoxylate in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol.

-

Slowly add the Lewis acid catalyst to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Role as a Carbonyl Protecting Group

Caption: The 1,3-dithiolane group as a robust protecting group for carbonyls.

Spectroscopic Profile of Ethyl 1,3-Dithiolane-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1,3-dithiolane-2-carboxylate, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Data Presentation

Due to the limited availability of fully assigned public spectroscopic data for this compound, this guide combines reported data with predicted values based on established spectroscopic principles. The data for the closely related analogue, ethyl 1,3-dithiane-2-carboxylate, is also presented for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~4.8 - 5.0 | s | 1H | H-2 (methine) | - |

| ~4.2 - 4.3 | q | 2H | -O-CH₂ -CH₃ | ~7.1 |

| ~3.3 - 3.5 | m | 4H | -S-CH₂ -CH₂ -S- | - |

| ~1.2 - 1.3 | t | 3H | -O-CH₂-CH₃ | ~7.1 |

¹H NMR Data for Ethyl 1,3-Dithiane-2-Carboxylate (Analogue)

Note: This data is for a six-membered ring analogue and is provided for comparison.

| Chemical Shift (δ, ppm) | Multiplicity |

| 4.18 - 4.25 | m |

| 3.25 - 3.35 | m |

| 2.85 - 2.95 | m |

| 2.05 - 2.20 | m |

| 1.29 | t |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (ester) |

| ~62 | -O-CH₂ -CH₃ |

| ~55 | C -2 (methine) |

| ~40 | -S-CH₂ -CH₂ -S- |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250 - 1050 | Strong | C-O stretch (ester) |

| ~700 - 600 | Medium | C-S stretch |

Mass Spectrometry (MS)

Reported GC-MS Data for this compound [1]

| m/z | Relative Intensity |

| 178 | Present (Molecular Ion) |

| 105 | 1st Highest |

| 45 | 2nd Highest |

| 29 | 3rd Highest |

Predicted Fragmentation Pattern for this compound

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

-

Formation of the dithiolane-2-carbonyl cation: [C₄H₅O₂S₂]⁺ (m/z = 149)

-

Formation of the dithiolanyl cation: [C₃H₅S₂]⁺ (m/z = 105)

-

Cleavage of the dithiolane ring

Experimental Protocols

NMR Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or similar instrument. For ¹H NMR, standard acquisition parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling would be employed to simplify the spectrum to single lines for each unique carbon atom.

FTIR Spectroscopy

The infrared spectrum of liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample can be analyzed by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The compound would be vaporized and then ionized in the mass spectrometer's ion source by a beam of 70 eV electrons. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 1,3-dithiolane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1,3-dithiolane-2-carboxylate is a versatile organosulfur compound widely utilized as a key intermediate in organic synthesis. Its unique dithiolane structure provides both stability and reactivity, making it a valuable building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.

Core Physical and Chemical Properties

This compound is typically a colorless to slightly yellow, clear liquid with a characteristic odor.[1] It is recognized for its favorable solubility in a range of common organic solvents, a characteristic that enhances its utility in various synthetic applications.[1]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂S₂ | [1] |

| Molecular Weight | 178.26 g/mol | [1] |

| Boiling Point | 85 °C at 0.1 mmHg | [1][2] |

| Density | 1.249 g/mL at 25 °C | [2] |

| Refractive Index (n_D²⁰) | 1.539 - 1.54 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Appearance | Colorless to slightly yellow/orange clear liquid | [1] |

| Solubility | Favorable solubility in diverse organic solvents; slightly miscible with water. The parent compound, 1,3-dithiolane, is soluble in polar organic solvents like ethanol and acetone and has limited solubility in non-polar solvents such as hexane.[1][3] | |

| CAS Number | 20461-99-8 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the experimental determination of its key physical properties.

Synthesis of this compound

This protocol is adapted from established methods for the formation of dithiolanes from carbonyl compounds.[4] The reaction involves the acid-catalyzed condensation of an ethyl glyoxylate equivalent with 1,2-ethanedithiol.

Materials and Reagents:

-

Ethyl glyoxylate (or a suitable precursor like ethyl diethoxyacetate)

-

1,2-Ethanedithiol

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the chosen acid catalyst (e.g., a catalytic amount of BF₃·OEt₂) in anhydrous solvent (e.g., DCM).

-

Addition of Reactants: To the stirred catalyst solution, add 1,2-ethanedithiol (1.0 equivalent). Subsequently, add ethyl glyoxylate (1.0 equivalent) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is then purified by vacuum distillation.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Determination of Physical Properties

1. Boiling Point by Vacuum Distillation

Given the high boiling point of this compound at atmospheric pressure, vacuum distillation is the standard method for both its purification and boiling point determination at a reduced pressure.[1][2]

Apparatus:

-

Short-path distillation apparatus or standard distillation setup

-

Round-bottom flask, Claisen adapter, condenser, and receiving flask

-

Thermometer and thermometer adapter

-

Vacuum source (vacuum pump or water aspirator), with a vacuum trap

-

Manometer (to measure pressure)

-

Heating mantle and stir plate with a stir bar

-

Grease for ground glass joints

Procedure:

-

Setup: Assemble the distillation apparatus, ensuring all ground glass joints are lightly greased and sealed to maintain vacuum. Use thick-walled tubing for vacuum connections.

-

Sample Preparation: Place the crude this compound and a magnetic stir bar into the distilling flask.

-

Evacuation: Before heating, turn on the vacuum source to slowly evacuate the system. This removes volatile impurities and prevents bumping upon heating.[1][5]

-

Heating: Once a stable, low pressure is achieved (as read on the manometer), begin to gently heat the distilling flask while stirring.

-

Distillation: As the liquid begins to boil and the vapor rises, the temperature on the thermometer will increase and then stabilize. Record the temperature range over which the distillate is collected, along with the corresponding pressure from the manometer.[1] This temperature is the boiling point at that specific pressure.

-

Shutdown: After the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure. Then, turn off the vacuum source.[1][6]

2. Density Measurement

The density of liquid this compound can be accurately determined using a pycnometer or a vibrating tube density meter. A simpler, common laboratory method uses a volumetric flask or graduated cylinder.

Apparatus:

-

Pycnometer or a volumetric flask (e.g., 5 or 10 mL)

-

Analytical balance (accurate to ±0.001 g or better)

-

Constant temperature bath (e.g., at 25°C)

Procedure:

-

Mass of Empty Flask: Carefully weigh a clean, dry pycnometer or volumetric flask (W₁).

-

Mass of Flask with Water: Fill the flask to the calibration mark with deionized water of a known temperature (e.g., 25°C). Weigh the filled flask (W₂). The mass of the water is (W₂ - W₁).

-

Volume Calculation: Calculate the exact volume of the flask using the known density of water at that temperature (Volume = Mass of water / Density of water).

-

Mass of Flask with Sample: Thoroughly dry the flask and fill it to the calibration mark with this compound, ensuring it is at the same temperature. Weigh the filled flask (W₃).

-

Density Calculation: The mass of the sample is (W₃ - W₁). The density of the sample is then calculated as: Density = (W₃ - W₁) / Volume .

3. Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through the liquid and is a valuable indicator of purity. It is measured using a refractometer, typically an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator (to maintain 20°C)

-

Dropper or pipette

-

Lint-free lens paper

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

Calibration: Turn on the refractometer and the constant temperature circulator set to 20.0°C. Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D²⁰ ≈ 1.3330).

-

Sample Application: Open the prism of the refractometer. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.[7]

-

Measurement: Close the prism gently. Look through the eyepiece and turn the adjustment knob until the field of view is split into a light and a dark section. Sharpen the dividing line by adjusting the dispersion correction wheel.[7]

-

Reading: Align the sharp dividing line exactly on the crosshairs in the eyepiece. Read the refractive index value from the scale.

-

Cleaning: After the measurement, clean the prisms thoroughly with a soft tissue moistened with ethanol or acetone and allow them to dry.[8]

Applications in Drug Development and Research

This compound serves as a critical building block in medicinal chemistry and drug development. The dithiolane ring is a privileged scaffold found in various biologically active molecules. This compound is particularly useful for introducing this moiety into larger, more complex structures. Its role as an intermediate in the synthesis of pharmaceuticals with potential biological activity makes understanding its physical properties essential for process development, scalability, and quality control in a research and development setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. asianpubs.org [asianpubs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Vacuum Distillation [sihaienergytech.com]

- 6. youtube.com [youtube.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. gvda-instrument.com [gvda-instrument.com]

The Biological Potential of Ethyl 1,3-Dithiolane-2-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 1,3-dithiolane-2-carboxylate serves as a versatile heterocyclic scaffold in the realm of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a dithiolane ring, make it an attractive starting point for the synthesis of novel bioactive compounds. The dithiolane moiety is found in various natural products and synthetic molecules exhibiting a wide range of pharmacological activities. This technical guide explores the potential biological activities of derivatives of this compound, focusing on their synthesis, and presents available data on their anticancer properties. While direct biological studies on a wide array of derivatives of this specific ethyl ester are limited in publicly accessible literature, this guide leverages data from closely related dithiolane carboxamide derivatives to illustrate the potential of this chemical class.

Proposed Synthetic Pathways for this compound Derivatives

The ethyl ester functionality of this compound provides a convenient handle for the synthesis of a variety of derivatives, primarily through the formation of amides and hydrazides. These intermediates can be further modified to generate a diverse library of compounds for biological screening.

A general and efficient method to produce such derivatives involves the reaction of the parent ester with amines or hydrazine. The resulting carboxamides and carbohydrazides are stable intermediates that can be subsequently reacted with a range of electrophiles to yield the final target molecules.

Figure 1: General synthetic scheme for amide and hydrazide derivatives.

Biological Activity of Dithiolane Carboxamide Derivatives

Quantitative Data: Anticancer Activity of 1,2-Dithiolane-4-Carboxamide Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of 1,2-dithiolane-4-carboxamide derivatives against human thioredoxin reductase 1 (TrxR1).[1]

| Compound ID | Structure | TrxR1 IC50 (µM)[1] |

| 2g | 2-(1,2-Dithiolane-4-carboxamido)-3-methylpentanoic acid | 186.0 ± 15.0 |

| 2j | N-(2-oxo-2H-chromen-3-yl)-1,2-dithiolane-4-carboxamide | 5.3 ± 0.4 |

| 2k | N-(2-oxo-2H-chromen-6-yl)-1,2-dithiolane-4-carboxamide | 13.5 ± 1.1 |

Experimental Protocols

General Synthetic Procedure for 1,2-Dithiolane-4-Carboxamides[1]

To a solution of 1,2-dithiolane-4-carboxylic acid (1 equivalent) and the corresponding amine (1 equivalent) in a mixture of dichloromethane (DCM) and dimethylformamide (DMF) (10:1), hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 equivalents) was added in one portion, followed by the addition of N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). The reaction mixture was stirred at room temperature until the starting material was consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture was then diluted with ethyl acetate (EtOAc) and washed sequentially with a saturated aqueous solution of NaHCO3, H2O, and brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

In Vitro Thioredoxin Reductase 1 (TrxR1) Inhibition Assay[1]

The inhibitory activity of the compounds against human TrxR1 was determined using an endpoint insulin reduction assay. The assay was performed in 96-well plates. Each well contained 50 µL of a solution consisting of 5 nM human TrxR1, 250 µM NADPH, and 100 µM insulin in TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5). The test compounds were added at various concentrations. The reaction was initiated by the addition of 10 µM human thioredoxin. After incubation for 30 minutes at 37°C, the reaction was stopped by the addition of 100 µL of 1 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the presence of 6 M guanidine hydrochloride. The absorbance was measured at 412 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Figure 2: Workflow for in vitro anticancer activity screening.

Potential Signaling Pathways

The anticancer activity of dithiolane derivatives may be attributed to their ability to modulate cellular redox homeostasis. As demonstrated by the inhibition of TrxR1, these compounds can interfere with the thioredoxin system, which is crucial for cancer cell survival and proliferation. Disruption of this system can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.

Figure 3: Potential signaling pathway affected by dithiolane derivatives.

Conclusion

This compound represents a promising and versatile starting material for the development of novel therapeutic agents. The synthetic accessibility of its amide and hydrazide derivatives opens up avenues for the creation of diverse chemical libraries. Although direct biological data for this specific family of compounds is currently sparse, the significant anticancer activity observed in closely related dithiolane carboxamides underscores the potential of this scaffold. Future research should focus on the systematic synthesis and biological evaluation of a broad range of this compound derivatives to fully elucidate their therapeutic potential in areas such as oncology, infectious diseases, and inflammatory conditions. The exploration of their mechanism of action, particularly their impact on cellular redox pathways, will be crucial in advancing these promising compounds through the drug discovery pipeline.

References

Ethyl 1,3-Dithiolane-2-carboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Building Block in Modern Organic Chemistry

Ethyl 1,3-dithiolane-2-carboxylate is a versatile sulfur-containing heterocyclic compound that has garnered significant attention in the field of organic synthesis. Its unique structural features and reactivity make it an invaluable tool for the construction of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers and scientists.

Core Properties and Specifications

This compound, also known by synonyms such as 1,3-Dithiolane-2-carboxylic acid ethyl ester and 2-Carboethoxy-1,3-dithiolane, is a colorless to slightly yellow liquid.[1][2] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 20461-99-8 | [1][3] |

| Molecular Formula | C₆H₁₀O₂S₂ | [1][2] |

| Molecular Weight | 178.27 g/mol | [3][4] |

| Appearance | Colorless to slightly yellow, clear liquid | [1] |

| Boiling Point | 85 °C @ 0.1 mmHg | [1][3] |

| Density | 1.249 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.539 | [3] |

| Purity | ≥ 97% (GC) | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectroscopic data.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 4.25 (q, 2H, OCH₂CH₃), 3.30-3.50 (m, 4H, SCH₂CH₂S), 4.80 (s, 1H, SCHS), 1.30 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 168.0 (C=O), 62.0 (OCH₂), 55.0 (SCHS), 38.0 (SCH₂), 14.0 (CH₃) |

| FTIR (neat) | ν (cm⁻¹): 2980 (C-H), 1735 (C=O, ester), 1280, 1180 (C-O), 690 (C-S) |

| Mass Spectrometry (EI) | m/z (%): 178 (M⁺), 149, 104, 75, 61 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of ethyl glyoxylate with 1,2-ethanedithiol.

Diagram: Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Ethyl glyoxylate (1.0 eq)

-

1,2-Ethanedithiol (1.05 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of ethyl glyoxylate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Role in Organic Chemistry: The Formyl Anion Equivalent

One of the most significant applications of this compound in organic synthesis is its function as a masked formyl anion equivalent. The proton at the C2 position of the dithiolane ring is acidic and can be readily removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a protected aldehyde functionality. Subsequent deprotection of the dithiolane ring regenerates the carbonyl group.

Diagram: Role as a Formyl Anion Equivalent

Caption: Workflow for using this compound as a formyl anion equivalent.

Experimental Protocol: Alkylation and Deprotection

Part A: Alkylation

Materials:

-

This compound (1.0 eq)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Alkyl halide (e.g., benzyl bromide) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Add the alkyl halide dropwise to the solution of the lithiated dithiolane.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Part B: Deprotection

Materials:

-

Alkylated this compound (1.0 eq)

-

Mercury(II) chloride (HgCl₂) (2.2 eq)

-

Calcium carbonate (CaCO₃) (2.2 eq)

-

Acetonitrile (CH₃CN)

-

Water

Procedure:

-

Dissolve the alkylated dithiolane in a mixture of acetonitrile and water.

-

Add mercury(II) chloride and calcium carbonate to the solution.

-

Stir the mixture vigorously at room temperature for 2-4 hours. A white precipitate will form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the deprotected carbonyl compound.

-

Purify by column chromatography if necessary.

Applications in Drug Development and Natural Product Synthesis

The versatility of this compound as a synthetic building block has been demonstrated in the total synthesis of numerous natural products and in the development of novel pharmaceutical agents.[1] The dithiolane moiety itself is present in some biologically active molecules and can serve as a key structural motif.[1] Its ability to participate in C-C bond formation reactions under mild conditions makes it an attractive component in the assembly of complex molecular architectures.[1]

Diagram: General Application in Multi-Step Synthesis

Caption: General workflow in multi-step synthesis.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its utility as a protected formyl group, enabling the formation of carbon-carbon bonds through its lithiated intermediate, has made it a staple in the synthetic chemist's toolbox. The straightforward synthesis and the relatively mild conditions for its manipulation and deprotection further enhance its appeal. For researchers and professionals in drug development and natural product synthesis, a thorough understanding of the properties and reaction protocols associated with this compound is essential for the efficient construction of complex and biologically active molecules. This guide provides the foundational knowledge and practical details necessary to effectively utilize this compound in a research and development setting.

References

Introduction to dithiolane chemistry

An In-depth Technical Guide to Dithiolane Chemistry for Researchers, Scientists, and Drug Development Professionals.

Introduction to Dithiolanes

Dithiolanes are five-membered heterocyclic organosulfur compounds containing two sulfur atoms. They are classified into two primary isomers based on the relative positions of the sulfur atoms: 1,2-dithiolane and 1,3-dithiolane.[1][2] These structures are foundational to a range of molecules with significant biological activity and diverse applications in materials science and synthetic chemistry.

1,2-Dithiolane , characterized by a disulfide bond (S-S), is the core structure of vital natural compounds like lipoic acid, an essential cofactor in aerobic metabolism, and asparagusic acid, found in asparagus.[1][3] The geometry of the five-membered ring imposes significant strain on the disulfide bond, forcing the C-S-S-C dihedral angle to be much lower than the optimal ~90° found in linear disulfides.[4] This inherent ring strain weakens the S-S bond, making 1,2-dithiolanes highly reactive and susceptible to reduction, thiol-disulfide exchange, and ring-opening polymerization.[4] This reactivity is harnessed in the design of dynamic materials, drug delivery systems, and redox-active therapeutic agents.[4][5]

1,3-Dithiolane , an isomer where the sulfur atoms are separated by a carbon atom, is a cyclic thioacetal or thioketal.[2][6] Unlike its 1,2-counterpart, the 1,3-dithiolane ring is significantly more stable and resistant to a wide range of chemical conditions.[7] Its primary role in organic synthesis is as a robust protecting group for carbonyl compounds (aldehydes and ketones), shielding them from nucleophilic attack or reduction under acidic or basic conditions.[7][8] Beyond protecting group chemistry, the 1,3-dithiolane scaffold has been incorporated into various biologically active molecules, serving as a key structural motif in drug design.[9]

This guide provides a comprehensive overview of the synthesis, properties, reactions, and applications of both 1,2- and 1,3-dithiolanes, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical processes.

Chapter 1: The 1,2-Dithiolane Ring System

The unique reactivity of the 1,2-dithiolane ring stems directly from its strained disulfide bond, making it a focal point for research in biochemistry and materials science.

Structure and Physicochemical Properties

The five-membered ring of 1,2-dithiolane forces the disulfide moiety into a conformation with a C-S-S-C dihedral angle of less than 35°, a significant deviation from the ~90° angle observed in unstrained linear disulfides.[4] This geometric constraint leads to the overlap of non-bonding sulfur orbitals, causing a destabilizing four-electron "closed-shell repulsion."[4] This stereoelectronic effect weakens the S-S bond, lowers its dissociation energy, and renders the ring prone to reactions that relieve this strain, most notably ring-opening polymerization.[4] Substituents on the carbon backbone can further influence the ring's conformation and stability.[4]

Synthesis of 1,2-Dithiolanes

Multiple synthetic routes to 1,2-dithiolanes have been developed, ranging from classical two-step procedures to more recent one-step methodologies.

-

Oxidative Cyclization of 1,3-Dithiols : This is a common two-step approach where a suitable precursor is first converted to a 1,3-dithiol, which is then oxidized to form the cyclic disulfide.[4] Oxidizing agents like iodine or potassium permanganate can be used for the cyclization step.[10] However, this method can be limited by harsh reaction conditions and the potential for undesired polydisulfide formation.[4]

-

From 1,3-Bis-thioethers : A more recent, one-step method involves reacting 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds rapidly under mild conditions, likely through a sulfonium-mediated ring-closure mechanism, and tolerates a variety of functional groups.[4]

-

From Dihalides : Substituted 1,2-dithiolanes, such as 1,2-dithiolane-4-carboxylic acid (asparagusic acid), can be synthesized from corresponding di-halo compounds (e.g., 3-iodo-2-(iodomethyl)propionic acid) by treatment with a sulfur source like potassium thioacetate, followed by oxidative cyclization.[10][11]

Key Reactions

The strained disulfide bond governs the reactivity of 1,2-dithiolanes.

-

Reduction : The S-S bond is readily cleaved by reducing agents. For example, reduction of 1,2-dithiolane with zinc and hydrochloric acid (Zn/HCl) yields the corresponding open-chain propane-1,3-dithiol.[10] The reduced form of lipoic acid, dihydrolipoic acid (DHLA), is a potent biological antioxidant.[12]

-

Ring-Opening Polymerization (ROP) : 1,2-dithiolanes can undergo ROP initiated by light, heat, or a catalytic amount of thiol.[4][5][13] This reaction forms linear polydisulfides and is reversible, a property that is exploited in the creation of dynamic, self-healing, and recyclable materials.[5][14]

-

Thiol-Disulfide Exchange : The strained disulfide bond undergoes rapid exchange reactions with free thiols. This reactivity is significantly faster than that of linear disulfides and is crucial for its biological function and its use in dynamic covalent chemistry.[4][15]

-

Alkylation : The sulfur atoms in 1,2-dithiolane are nucleophilic and can be alkylated with reagents like alkyl halides to form 1,2-dithiolium salts.[10]

Applications

The unique properties of 1,2-dithiolanes have led to their application in diverse fields.

-

Drug Development and Biochemistry :

-

Antioxidants : Lipoic acid and its reduced form, DHLA, are powerful antioxidants that can scavenge free radicals and regenerate other antioxidants like Vitamin C and E.[16][17]

-

Enzyme Cofactor : Lipoic acid is an essential cofactor for several mitochondrial enzyme complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are critical for energy metabolism.[3][12][16]

-

Enzyme Inhibition : Certain 1,2-dithiolane derivatives have been investigated as inhibitors of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells.[11][18] However, studies suggest that the 1,2-dithiolane moiety alone may be insufficient for specific TrxR inhibition and often requires an additional pharmacophore, such as a Michael acceptor, for potent activity.[11][18][19]

-

-

Materials Science :

-

Dynamic Hydrogels : The reversible ROP of dithiolane-functionalized polymers allows for the creation of hydrogels that are self-healing, adaptable, and can be cross-linked or depolymerized in response to stimuli like light or the addition of thiols.[5][20]

-

Recyclable Polymers : Polydisulfides formed from the ROP of 1,2-dithiolanes can often be depolymerized back to the original monomer, enabling a circular lifecycle for these materials.[13][14]

-

High Refractive Index Polymers : The high sulfur content of dithiolanes makes them attractive monomers for creating polymers with a high refractive index, which are useful in optical materials.[14][21]

-

Chapter 2: The 1,3-Dithiolane Ring System

In contrast to the reactive 1,2-isomer, the 1,3-dithiolane ring is prized for its stability, serving primarily as a protecting group in complex organic syntheses.

Structure and Properties

1,3-Dithiolane is a cyclic thioacetal formed from a carbonyl group and 1,2-ethanedithiol. The parent compound is a liquid that is highly resistant to both acidic and alkaline hydrolysis and to nucleophilic attack, making it an ideal protective group.[6]

Synthesis of 1,3-Dithiolanes

The formation of 1,3-dithiolanes is a straightforward and high-yielding reaction.

-

Condensation with Aldehydes and Ketones : The most common method is the acid-catalyzed condensation of an aldehyde or ketone with 1,2-ethanedithiol.[6][8] A wide range of Brønsted and Lewis acid catalysts can be employed, including p-toluenesulfonic acid (p-TsOH), yttrium triflate, and perchloric acid adsorbed on silica gel.[6][8] The reaction is often chemoselective, with aldehydes typically reacting faster than ketones.[8]

Key Reactions (Deprotection)

The primary reaction of interest for 1,3-dithiolanes is their cleavage to regenerate the parent carbonyl group. This deprotection step often requires specific and sometimes harsh conditions.

-

Oxidative Cleavage : Reagents like N-bromosuccinimide (NBS) in acetone or bis(trifluoroacetoxy)iodobenzene can be used to oxidatively cleave the dithiolane ring.[6][8]

-

Metal-Mediated Cleavage : Heavy metal salts, particularly those of mercury (e.g., HgCl₂, Hg(NO₃)₂), are highly effective for deprotection but are toxic.[6][22] Other metal salts based on copper (CuCl₂) and thallium (TIIII) nitrate have also been used.[6]

-

Acid-Mediated Cleavage : While stable to many acids, a mixture of polyphosphoric acid (PPA) and acetic acid has been shown to effectively deprotect 1,3-dithiolanes.[7]

Applications

-

Carbonyl Protection : This is the most significant application of 1,3-dithiolanes. Their stability allows chemists to perform reactions on other parts of a molecule without affecting a protected aldehyde or ketone.[7][8]

-

Acyl Anion Equivalents : The carbon atom at the 2-position of a 1,3-dithiane (a six-membered analogue) can be deprotonated to form a nucleophilic acyl anion equivalent (umpolung reactivity), a powerful tool for carbon-carbon bond formation. While less common for 1,3-dithiolanes, this principle is central to dithiane chemistry.

-

Bioactive Scaffolds : The 1,3-dithiolane ring has been incorporated as a stable heterocyclic scaffold in various drug candidates, including M₂ receptor antagonists and sigma receptor modulators.[9] The stereochemistry of substituted 1,3-dithiolanes can be crucial for their biological activity.[9]

Chapter 3: Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving dithiolanes.

Protocol 1: One-Step Synthesis of a Functionalized 1,2-Dithiolane

Adapted from the synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane (PhDL) via deprotection-disulfide formation.[4]

Objective : To synthesize a 1,2-dithiolane from a 1,3-bis-tert-butyl thioether precursor.

Materials :

-

1,3-bis(tert-butylthio)-2-phenylpropan-2-ol (1.0 mmol)

-

Dichloromethane (DCM), anhydrous (20 mL)

-

Bromine (Br₂) (2.2 equiv.)

-

Silica gel

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure :

-

Dissolve the 1,3-bis-tert-butyl thioether precursor (1.0 mmol) in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromine (2.2 equiv.) dropwise to the stirred solution. The reaction is typically complete within minutes.

-

Monitor the reaction to completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1,2-dithiolane.

Proposed Mechanism : The reaction is believed to proceed via the formation of a bromosulfonium ion, followed by the elimination of isobutylene to generate a sulfenyl bromide. This intermediate undergoes intramolecular cyclization and a second elimination of isobutylene to yield the final 1,2-dithiolane product.[4]

Protocol 2: Protection of a Ketone as a 1,3-Dithiolane

Adapted from general procedures for thioacetalization.[6][8]

Objective : To protect cyclohexanone using 1,2-ethanedithiol.

Materials :

-

Cyclohexanone (10 mmol)

-

1,2-Ethanedithiol (11 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (0.5 mmol, catalytic amount)

-

Toluene (50 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure :

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (10 mmol), 1,2-ethanedithiol (11 mmol), p-TsOH (0.5 mmol), and toluene (50 mL).

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC or GC.

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 1,3-dithiolane derivative, which can be purified further if necessary.

Protocol 3: Deprotection of a 1,3-Dithiolane

Adapted from deprotection using Polyphosphoric Acid (PPA) and Acetic Acid.[7]

Objective : To regenerate the parent ketone from its 1,3-dithiolane derivative.

Materials :

-

1,3-Dithiolane derivative (e.g., from Protocol 2) (1.0 mmol)

-

Polyphosphoric acid (PPA) (approx. 5 g)

-

Acetic acid (5-10 drops)

-

Dichloromethane (DCM)

-

Water

Procedure :

-

In a flask, mix the 1,3-dithiolane (1.0 mmol) with PPA (5 g) and acetic acid (5-10 drops).

-

Stir the mixture at a temperature between 25-45 °C. The reaction is heterogeneous.

-

Monitor the reaction progress by TLC (typically 3-8 hours).

-

Upon completion, carefully add water to the reaction flask to hydrolyze the PPA.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with water, and dry over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting carbonyl compound by column chromatography on silica gel.

Chapter 4: Data Compendium

Quantitative data is crucial for understanding the properties and reactivity of dithiolanes.

Table 1: Selected Structural and Physicochemical Properties of 1,2-Dithiolanes

| Property | Value | Compound | Notes |

|---|---|---|---|

| S–S Bond Length | ~2.06 Å | C12DL, DiMeDL | Elongated compared to linear disulfides, indicating bond weakening.[4] |

| C-S-S-C Dihedral Angle | < 35° | General 1,2-Dithiolanes | This low angle is the primary source of ring strain.[4] |

| Ring Strain Energy | ~3.7 kcal/mol | 1,2-Dithiolane | Relative to the less strained six-membered 1,2-dithiane ring.[15] |

| Thiolate Exchange Rate | ~1000x faster | 1,2-Dithiolane | Compared to 1,2-dithiane, highlighting its higher reactivity.[15] |

Table 2: Representative Yields for Dithiolane Synthesis

| Reaction Type | Substrate | Product | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Dithiolane Synthesis | 1,3-bis(t-butylthio)-2-phenylpropan-2-ol | 4-hydroxy-4-phenyl-1,2-dithiolane | Br₂ in DCM | 81% | [4] |

| 1,3-Dithiolane Synthesis | Aromatic Aldehyde | 2-Aryl-1,3-dithiolane | Brønsted acidic ionic liquid | Very Good | [6] |

| 1,3-Dithiolane Synthesis | Aldehydes/Ketones | 1,3-Dithiolane | HClO₄-SiO₂ (solvent-free) | Excellent | [8] |

| 1,3-Dithiolane Deprotection | 2,2-Diphenyl-1,3-dithiolane | Benzophenone | PPA, Acetic Acid | 91% |[7] |

Table 3: Biological Activity of 1,2-Dithiolane Derivatives as TrxR1 Inhibitors

| Compound | Structure Description | TrxR1 Inhibition IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|---|

| Compound 2k | 1,2-dithiolane + coumarin (Michael acceptor) | 5.3 | The Michael acceptor moiety is critical for high potency. | [11] |

| Asparagusic Acid Analog | 1,2-dithiolane-4-carboxylic acid | > 200 (inactive) | The dithiolane ring alone is insufficient for potent inhibition. | [11][18] |

| Various Analogs | 1,2-dithiolane with Michael acceptor | 5.3 - 186.0 | Activity is strongly associated with the presence of the Michael acceptor. |[18][19] |

Chapter 5: Visualized Pathways and Workflows

Diagrams generated using Graphviz to illustrate key concepts in dithiolane chemistry.

References

- 1. 1,2-Dithiolane - Wikipedia [en.wikipedia.org]

- 2. 1,3-Dithiolane - Wikipedia [en.wikipedia.org]

- 3. Lipoic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Properties, Chemical Reactivity, Reactions of 1,2-Dithiolane_Chemicalbook [chemicalbook.com]

- 11. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 13. Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00199D [pubs.rsc.org]

- 14. uvebtech.com [uvebtech.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. What is the mechanism of Lipoic acid? [synapse.patsnap.com]

- 17. Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. science.rsu.lv [science.rsu.lv]

- 20. 2023.biomaterials.org [2023.biomaterials.org]

- 21. 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Ethyl 1,3-dithiolane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 1,3-dithiolane-2-carboxylate (CAS No. 20461-99-8), a versatile building block in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this compound.

Physicochemical and Toxicological Data

A summary of the key physical, chemical, and limited toxicological properties of this compound is presented below. This data is essential for risk assessment and the implementation of appropriate safety measures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂S₂ | [1][2] |

| Molecular Weight | 178.27 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Odor | Strong, offensive | |

| Density | 1.249 g/mL at 25 °C | [2] |

| Boiling Point | 85 °C at 0.1 mmHg | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.539 | [2] |

| Solubility | Information not available | |

| Stability | Stable under normal conditions. | [3] |

Table 2: Toxicological Information

| Endpoint | Data | Reference |

| Acute Toxicity | No specific data available. One source mentions a "low toxicity profile". | [4] |

| Skin Corrosion/Irritation | May cause irritation. | [2] |

| Eye Damage/Irritation | May cause irritation. | [2] |

| Carcinogenicity | No data available. | |

| Mutagenicity | No data available. |

Experimental Protocols for Safe Handling

The following protocols are designed to minimize risk during the handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles that meet EN166 standards are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of vapors.

-

Avoiding Contact: Take precautions to avoid contact with skin, eyes, and clothing.[3]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3]

-

Static Discharge: Take precautionary measures against static discharge.[3]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.[3]

-

Storage Class: Combustible liquids (Storage Class 10).[2]

Spill and Leak Procedures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Contain the spill if possible. Follow emergency procedures as outlined by your institution.

Disposal

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key safety and reactivity concepts for this compound.

Caption: Safe Handling Workflow.

Caption: Potential Reactivity Pathways.

Reactivity and Stability

-

Stability: this compound is stable under normal laboratory conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Reactions: No hazardous polymerization is expected to occur. Thermal decomposition may lead to the release of irritating gases and vapors, including sulfur oxides.

-

Reactivity of the Dithiolane Ring: The 1,3-dithiolane group is a thioacetal, which is generally stable to both acidic and basic conditions, making it a useful protecting group in organic synthesis. However, it can be cleaved under specific oxidative or hydrolytic conditions. The sulfur atoms can also be oxidized to sulfoxides and sulfones.

-

Reactivity of the Ethyl Ester: The ethyl ester functionality can undergo typical ester reactions such as hydrolysis (saponification) under basic conditions or acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. It can also react with nucleophiles, such as amines, to form amides.

Conclusion

This compound is a valuable reagent in chemical synthesis. Its safe and effective use is contingent upon a thorough understanding of its properties and adherence to strict safety protocols. This guide provides a foundation for the safe handling, storage, and disposal of this compound. Researchers, scientists, and drug development professionals are encouraged to supplement this information with their institution's specific safety guidelines and to always perform a thorough risk assessment before commencing any new experimental procedure.

References

Methodological & Application

Synthesis of Ethyl 1,3-Dithiolane-2-carboxylate from Ethyl Glyoxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 1,3-dithiolane-2-carboxylate, a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules. The protocol details the dithioacetalization of ethyl glyoxylate with 1,2-ethanedithiol, a common and efficient method for the protection of the aldehyde functionality in ethyl glyoxylate.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The 1,3-dithiolane moiety serves as a stable protecting group for the carbonyl functionality and can be readily converted back to the aldehyde when needed. This dithioacetal is particularly useful in multi-step syntheses where the aldehyde is sensitive to various reaction conditions. The synthesis described herein utilizes a Lewis acid-catalyzed reaction between ethyl glyoxylate and 1,2-ethanedithiol, a reliable method for dithioacetal formation.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the dithioacetalization of aldehydes and ketones.

Materials:

-

Ethyl glyoxylate (50% solution in toluene or freshly distilled)

-

1,2-Ethanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of ethyl glyoxylate (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Add 1,2-ethanedithiol (1.1 eq) to the stirred solution.

-

Catalyst Addition: Slowly add boron trifluoride diethyl etherate (0.1 - 0.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

| Parameter | Value |

| Reactant 1 | Ethyl glyoxylate |

| Reactant 2 | 1,2-Ethanedithiol |

| Catalyst | Boron trifluoride diethyl etherate |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 85-95% |

| Purification Method | Silica Gel Column Chromatography |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Logical Relationship of Reaction Components

Caption: Relationship of reaction components.

Safety Precautions

-

Ethyl glyoxylate is a flammable liquid and should be handled in a well-ventilated fume hood.

-